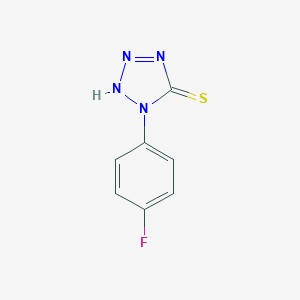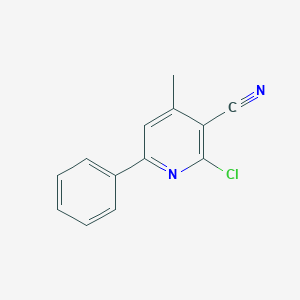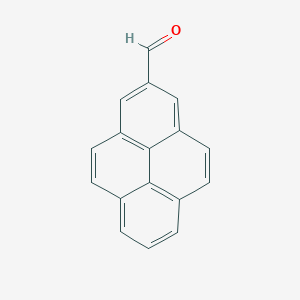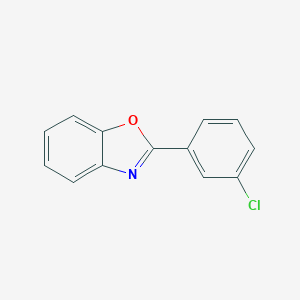
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is also known as DMAA (2,5-dimethyl-4-oxo-3-pyrrolidineacetamide).
Applications De Recherche Scientifique
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer, as it has been found to improve memory and learning abilities in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of depression and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increase in neurotransmitter levels may lead to improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may lead to improved cognitive function and mood regulation. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- in lab experiments is its high yield during synthesis, which makes it a cost-effective compound to use. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-. One direction is to further investigate its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, future studies may focus on developing more efficient synthesis methods for this compound.
Conclusion:
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications and any potential side effects.
Méthodes De Synthèse
The synthesis of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- can be achieved through several methods. One of the most commonly used methods is the reaction between 2,5-dimethylphenol and pyrrolidine-2,4-dione, followed by acetylation with acetic anhydride. Another method involves the reaction between 2,5-dimethylphenol and pyrrolidine-2,5-dione, followed by acylation with acetic anhydride. The yield of this compound is typically high, making it a cost-effective synthesis method.
Propriétés
Numéro CAS |
134937-61-4 |
|---|---|
Nom du produit |
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- |
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-5-6-12(2)13(9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clé InChI |
ITRSVSRDFLFYTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
Autres numéros CAS |
134937-61-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
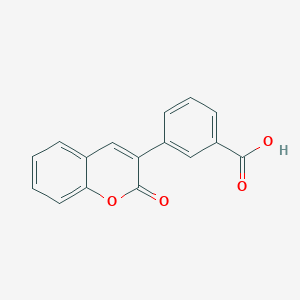



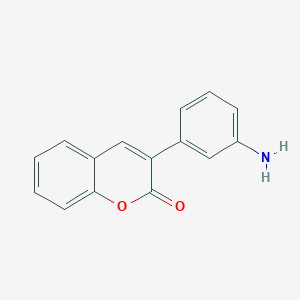
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
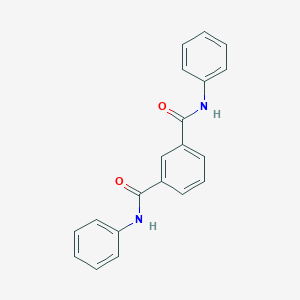
methanone](/img/structure/B185366.png)
